2-Methylbenzo[d]oxazole-5-carbaldehyde
Overview
Description
“2-Methylbenzo[d]oxazole-5-carbaldehyde” is a chemical compound with the molecular formula C9H7NO2 . It is used in various scientific studies to explore its potential applications.
Synthesis Analysis
The synthesis of 2-Methylbenzo[d]oxazole-5-carbaldehyde involves several steps. One method involves the condensation of 2-Methylbenzoxazole with an aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Another method involves the use of palladium acetate (Pd(OAc)2) in the presence of K2S2O8 and TfOH .
Molecular Structure Analysis
The molecular structure of 2-Methylbenzo[d]oxazole-5-carbaldehyde consists of a benzoxazole ring with a methyl group at the 2-position and a carbaldehyde group at the 5-position .
Chemical Reactions Analysis
2-Methylbenzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions. For instance, it can condense with an aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylbenzo[d]oxazole-5-carbaldehyde include its molecular formula (C9H7NO2), molecular weight (161.16), and its boiling point .
Scientific Research Applications
Non-linear Optic Applications
2-Methylbenzo[d]oxazole-5-carbaldehyde derivatives have been explored for their potential in non-linear optic applications. A study highlighted the preparation of novel push-pull benzothiazole derivatives, demonstrating their expected non-linear optical properties. This research underscores the compound's utility in advancing materials with specific optical characteristics, which are critical in telecommunications and information processing technologies (Hrobárik, Sigmundová, & Zahradník, 2004).
Dye Synthesis
The reaction of 2-methylbenzo[d]oxazole with specific aldehydes under acid catalysis can result in highly colored dyes, exhibiting intense absorption properties. This application suggests the compound's role in developing new colorants with potential uses in fabric dyeing, printing, and as color markers in various industries (Prostota, Berthet, Delbaere, & Coelho, 2013).
Charge Transport Characteristics
Another research avenue explores the condensation of 2-methylbenzothiazole with specific carbaldehydes, yielding chromophores that exhibit high electron mobility when doped into certain polymeric matrices. This highlights the compound's significance in enhancing charge transport in organic electronic devices, which can lead to more efficient solar cells, light-emitting diodes (LEDs), and other electronic applications (Tokarev, Sotnikova, Anisimov, et al., 2019).
Synthesis of Benzoheterocyclic Carbaldehydes
The preparation of benzoheterocyclic carbaldehydes, including derivatives from the benzothiazole series, underlines the utility of 2-Methylbenzo[d]oxazole-5-carbaldehyde in synthetic chemistry. This foundational research facilitates the development of new compounds with varied biological and chemical properties, supporting advancements in medicinal chemistry and material science (Luzzio & Wlodarczyk, 2009).
Antimicrobial Activity
Furthermore, derivatives of 2-Methylbenzo[d]oxazole-5-carbaldehyde have been evaluated for their antimicrobial activity. This application is crucial in the search for new antibacterial and antifungal agents that can address the growing concern of drug-resistant pathogens. The compound's involvement in synthesizing new benzimidazole derivatives with promising antimicrobial properties opens a pathway for novel therapeutic agents (El-masry, Fahmy, & Abdelwahed, 2000).
Safety And Hazards
The safety and hazards associated with 2-Methylbenzo[d]oxazole-5-carbaldehyde include warnings for ingestion (H302), skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDYXCHLAAZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619991 | |
Record name | 2-Methyl-1,3-benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]oxazole-5-carbaldehyde | |
CAS RN |
279226-65-2 | |
Record name | 2-Methyl-1,3-benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzoxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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